molecular formula C23H18N2O4 B251851 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B251851
Poids moléculaire: 386.4 g/mol
Clé InChI: DVVOUHFNQLBGTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for drug discovery and development.

Mécanisme D'action

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation. By inhibiting EGFR, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. This mechanism of action makes N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide a potential candidate for cancer therapy, as cancer cells often have overexpressed EGFR and rely on its signaling pathways for survival and growth.
Biochemical and Physiological Effects:
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for EGFR, which makes it a valuable tool for studying the role of EGFR in various diseases. Additionally, this compound has shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development. However, one of the limitations of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and requires specialized expertise, which can limit its accessibility for researchers.

Orientations Futures

There are several future directions for the research on N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is to investigate its potential in combination therapy with other anti-cancer drugs, as this compound has shown to have synergistic effects with several chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in neurological disorders, as this compound has shown to have promising results in animal models. Furthermore, the development of more efficient synthesis methods for N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can increase its accessibility for researchers and accelerate its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2-amino-6-methylbenzoxazole, which is reacted with 4-bromoaniline to form the intermediate product. This intermediate is then treated with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to obtain the final product, N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in specialized laboratories.

Applications De Recherche Scientifique

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and prostate cancer cells. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been investigated for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Propriétés

Formule moléculaire

C23H18N2O4

Poids moléculaire

386.4 g/mol

Nom IUPAC

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O4/c1-14-2-8-18-20(12-14)29-23(25-18)15-3-6-17(7-4-15)24-22(26)16-5-9-19-21(13-16)28-11-10-27-19/h2-9,12-13H,10-11H2,1H3,(H,24,26)

Clé InChI

DVVOUHFNQLBGTN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

SMILES canonique

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.